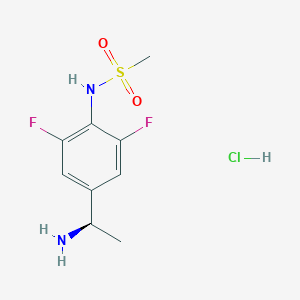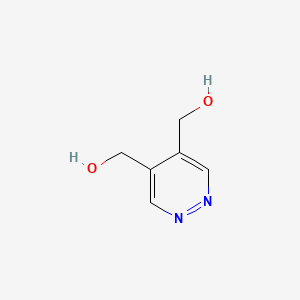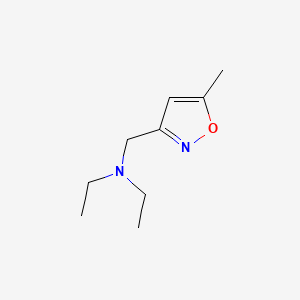![molecular formula C12H13N3O2S B11740975 {[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}thiourea](/img/structure/B11740975.png)
{[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}thiourea is an organic compound with the molecular formula C12H13N3O2S It is a derivative of benzofuran and thiourea, characterized by the presence of a methoxy group on the benzofuran ring and an ethylideneamino group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}thiourea typically involves the condensation of 7-methoxy-2-benzofuran carbaldehyde with thiosemicarbazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.
-
Step 1: Synthesis of 7-methoxy-2-benzofuran carbaldehyde
- React 7-methoxybenzofuran with an oxidizing agent like selenium dioxide in a suitable solvent (e.g., dioxane) to obtain 7-methoxy-2-benzofuran carbaldehyde.
-
Step 2: Condensation with thiosemicarbazide
- Mix 7-methoxy-2-benzofuran carbaldehyde with thiosemicarbazide in ethanol.
- Add a few drops of hydrochloric acid and reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}thiourea can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: {[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}thiourea can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology
Antimicrobial Activity: The compound has shown potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Anticancer Research: Preliminary studies suggest that this compound may exhibit cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent.
Industry
Material Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}thiourea is not fully understood. it is believed to interact with cellular targets through its thiourea moiety, which can form hydrogen bonds and coordinate with metal ions. This interaction may disrupt cellular processes, leading to antimicrobial or anticancer effects. The benzofuran ring may also play a role in modulating the compound’s activity by interacting with biological membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
- {[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}urea
- {[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}guanidine
- {[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}carbamothioic acid
Uniqueness
- Structural Features : The presence of both the benzofuran and thiourea moieties in {[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}thiourea makes it unique compared to its analogs, which may lack one of these functional groups.
- Biological Activity : The combination of these moieties may enhance the compound’s biological activity, making it more effective as an antimicrobial or anticancer agent compared to similar compounds.
Properties
Molecular Formula |
C12H13N3O2S |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
[1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C12H13N3O2S/c1-7(14-15-12(13)18)10-6-8-4-3-5-9(16-2)11(8)17-10/h3-6H,1-2H3,(H3,13,15,18) |
InChI Key |
HEBZWMCYHSGLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC2=C(O1)C(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11740904.png)
![N-[(4-ethoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11740917.png)
![1-ethyl-4-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740932.png)

![2-{3-[(3-Chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile](/img/structure/B11740939.png)
![5-methyl-1-(2-methylpropyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740945.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11740949.png)
amine](/img/structure/B11740952.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11740955.png)


![Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)-](/img/structure/B11740976.png)

